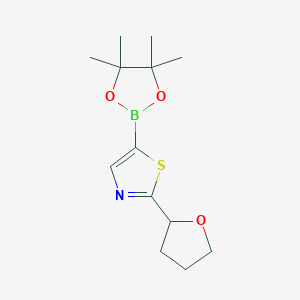

2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Description

This compound belongs to the class of thiazole-based boronate esters, characterized by a thiazole ring substituted with a tetrahydrofuran (THF) moiety at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 4. Its molecular formula is C₁₃H₁₉BNO₃S, with a molecular weight of 281.17 g/mol. The boronate ester moiety renders it highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems .

Synthesis:

The compound is synthesized via lithium-halogen exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPTMDOB). Early methods yielded 65%, but optimization using Singaram’s protocol (n-BuLi in diethyl ether at −78°C) improved yields to 85% . This method is robust for analogous thiazole boronate esters, as demonstrated for structurally related compounds like 2-(3-hexylthiophen-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole .

Properties

Molecular Formula |

C13H20BNO3S |

|---|---|

Molecular Weight |

281.2 g/mol |

IUPAC Name |

2-(oxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-15-11(19-10)9-6-5-7-16-9/h8-9H,5-7H2,1-4H3 |

InChI Key |

ZSPQSSWQQZGAPT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Tetrahydrofuran Group: This step involves the functionalization of the thiazole ring with a tetrahydrofuran moiety, often through nucleophilic substitution reactions.

Attachment of the Dioxaborolane Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The compound undergoes Suzuki-Miyaura cross-coupling with aryl halides or triflates, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) under basic conditions. Typical protocols involve:

-

Conditions : THF solvent, K₂CO₃ (base), Aliquat 336 (phase-transfer agent), and temperatures between 66–110°C for 24–36 hours .

-

Mechanism : Transmetallation of the boronate group with a palladium complex, followed by oxidative addition and reductive elimination to form carbon-carbon bonds .

| Reaction Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (0.06–0.09 equiv.) |

| Base | K₂CO₃ (2M aqueous solution) |

| Solvent | THF or toluene |

| Temperature | 66–110°C |

| Yield | Up to 85% (varies by coupling partner) |

Hydrolysis to Boronic Acid

Hydrolysis of the pinacol boronate group converts it into a boronic acid (5-(thiazol-2-yl)boronic acid). This reaction is critical for subsequent applications in medicinal chemistry or further coupling reactions.

-

Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions, often under reflux.

Functional Group Transformations

The THF moiety may participate in nucleophilic substitution or ring-opening reactions , though specific examples for this compound are not detailed in the literature. Analogous systems suggest potential for further diversification via electrophilic or oxidative pathways.

Suzuki Coupling Mechanism

-

Oxidative Addition : The palladium catalyst coordinates to the aryl halide.

-

Transmetallation : The boronate group replaces the halide, forming a Pd–B bond.

-

Reductive Elimination : Carbon-carbon bond formation releases the coupled product .

Hydrolysis Pathway

The pinacol boronate undergoes acid/base-mediated cleavage to yield the boronic acid, which is more reactive for subsequent coupling or biological interactions.

Stability and Handling

-

Storage : Requires inert atmosphere (e.g., argon) to avoid oxidation .

-

Purification : Typically purified via chromatography or crystallization.

This compound’s reactivity stems from its boronate group, enabling diverse synthetic applications while maintaining structural stability under controlled conditions. Further research is needed to explore its full potential in advanced materials and drug discovery .

Scientific Research Applications

2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

Industry: The compound could be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The compound is a precursor to kinase inhibitors and antiviral agents, leveraging its boronate group for late-stage diversification .

- Materials Science : Its derivatives are used in terarylene-based molecular switches, where photocyclization quantum yields (Φ = 0.45) surpass those of methyl-substituted analogs (Φ = 0.32) .

- Supplier Data : Available from BLD Pharm Ltd. (97% purity) and Combi-Blocks, reflecting industrial demand .

Q & A

Q. What are the optimal synthetic routes for 2-(tetrahydrofuran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?

A validated procedure involves lithiation of a thiazole precursor followed by boronate ester formation. For example, 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is synthesized by treating 2-(trimethylsilyl)-1,3-thiazole with n-butyllithium in THF at -78°C, followed by triisopropylborate addition and subsequent pinacol esterification . Key steps include cryogenic temperature control (-78°C) to avoid side reactions and pH adjustment (to 5) with acetic acid for stabilization. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of thiazole to borate reagent) .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

Characterization typically combines ¹H NMR , ¹³C NMR , and IR spectroscopy . For boronate-containing thiazoles, NMR signals for tetramethyl dioxaborolane protons appear as a multiplet at δ 1.27–1.38 ppm, while thiazole protons resonate as singlets near δ 8.33 and 8.99 ppm . IR peaks for B-O bonds (~1,370 cm⁻¹) and thiazole C=N (~1,640 cm⁻¹) confirm functional groups. Elemental analysis (C, H, N, B) should match theoretical values within ±0.3% .

Q. What are the critical stability considerations during storage and handling?

The boronate ester is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., THF or DCM). Avoid prolonged exposure to light, as UV radiation may degrade the thiazole ring . Stability tests via TLC or HPLC over 48 hours at room temperature can assess decomposition rates .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates. For example, ICReDD’s reaction path search methods identify energy barriers in lithiation-borylation steps, guiding solvent selection (THF vs. Et₂O) and temperature optimization . Machine learning models trained on historical data (e.g., reaction yields vs. solvent polarity) can recommend ideal conditions (e.g., PEG-400 as a green solvent for heterocyclic coupling ).

Q. What strategies resolve contradictions in spectroscopic data for boronate-thiazole derivatives?

Discrepancies in ¹³C NMR assignments (e.g., B-O vs. C-O signals) can be addressed via HMBC or HSQC experiments to correlate boron-coupled carbons. For example, cross-peaks between δ 84.50 ppm (dioxaborolane carbons) and boron confirm the ester’s integrity . Conflicting IR absorption bands (e.g., overlapping C=N and B-O stretches) require deconvolution algorithms or isotopic labeling .

Q. How does this compound function in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The dioxaborolane group acts as a transmetalation agent. In model reactions, the thiazole-boronate couples with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DME/H₂O (3:1) at 80°C, achieving >75% yield . Competing protodeboronation can be minimized by degassing solvents and using O₂ as a mild oxidizer .

Q. What mechanistic insights explain side reactions during its synthesis?

Competing pathways include:

- Lithiation at undesired positions : Controlled addition of n-BuLi (<1.1 equiv) and cryogenic conditions suppress alternative deprotonation sites .

- Boronate ester hydrolysis : Trace water in THF generates boric acid byproducts, detectable via ¹¹B NMR (δ 18–20 ppm for B(OH)₃) . Anhydrous MgSO₄ or molecular sieves mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.